molecular formula C7H17ClN2O2 B1455366 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride CAS No. 1220036-69-0

2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride

Cat. No. B1455366
M. Wt: 196.67 g/mol
InChI Key: TWWJZOUWUVAINP-UHFFFAOYSA-N
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Description

“2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride” is a chemical compound. It is also known as midodrine hydrochloride and has been recognized for its efficacy as a cardiovascular drug due to its long-lasting blood pressure increasing effect .


Synthesis Analysis

The synthesis of this compound involves an improved process from 1-(2,5-dimethoxyphenyl)-2-bromoethanone by reacting it with hexamine in the presence of a novel solvent system comprising Tetrahydrofuran and water. The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system. This product is reduced selectively first with sodium borohydride and subsequently with stannous chloride. This product is converted in situ to the corresponding hydrochloride salt immediately after reduction on its own .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine, acylation with haloacetylchloride and sodium acetate, and reduction with sodium borohydride and stannous chloride .

Scientific Research Applications

Synthetic Methods and Reagents

One of the applications of 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride is in synthetic chemistry. Inazu, Hosokawa, and Amemiya (1988) described the use of dimethylphosphinothioic mixed anhydrides for N-acylation of 2-amino-2-deoxy-D-glucopyranose derivatives, a process that can be conducted without protecting the hydroxyl functions, showing the compound’s utility in carbohydrate synthesis (Inazu, Hosokawa, & Amemiya, 1988).

Spectrophotometry Applications

Shu (2011) demonstrated the use of 3-chloro-N-hydroxy-2,2-dimethylpropanamide in spectrophotometry, highlighting its ability to form a stable complex in specific conditions. This application is significant in analytical chemistry for determining concentrations of compounds in solutions (Shu, 2011).

Biomaterials and Drug Delivery Systems

The development of smart hydrogels in biomedical areas such as tissue engineering and drug delivery is another important application. Xu, Kang, and Neoh (2006) synthesized hydrogels exhibiting temperature- and pH-sensitive behavior using a method involving 2-dimethyl aminoethyl methacrylate, which is related to 2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride. These hydrogels demonstrate potential in controlled drug release and tissue engineering applications (Xu, Kang, & Neoh, 2006).

properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-7(2,8)6(11)9(3)4-5-10;/h10H,4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWJZOUWUVAINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-hydroxyethyl)-N,2-dimethylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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